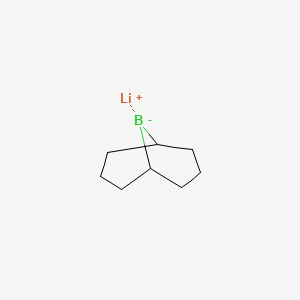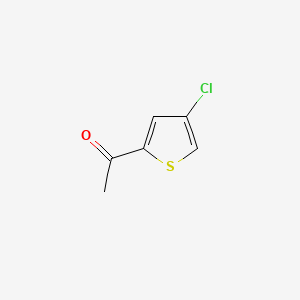
Thiol-PEG4-Alcohol
概要
説明
- Thiol-PEG4-Alcohol (CAS: 90952-27-5) is a crosslinker containing a hydroxyl group and a thiol group.
- The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces (e.g., gold, silver).
- The hydrophilic PEG spacer enhances solubility in aqueous media.
Synthesis Analysis
- Thiol-PEG4-Alcohol can be synthesized using established methods, such as nucleophilic substitution reactions with alkyl halides or thiourea.
Molecular Structure Analysis
- The molecular formula is C8H18O4S , with a molecular weight of 210.29 .
- Thiol-PEG4-Alcohol consists of a sulfur binding group, a PEG spacer (composed of methylene groups), and a functional head group.
Chemical Reactions Analysis
- The thiol group reacts with maleimides, disulfides, haloacetamides, and other thiols.
- It can also bind to transition metal surfaces, making it useful for various applications.
Physical And Chemical Properties Analysis
- Solubility : Enhanced by the hydrophilic PEG spacer.
- Storage : Keep at -20°C.
科学的研究の応用
-
Thiol Recognition
- Field : Chemical Biology
- Application : Thiols are biologically important, and the development of probes for thiols has been an active research area. Thiol-addition reactions have applications in thiol recognition .
- Methods : The reactions are classified into four types: 1,1, 1,2, 1,3, 1,4 addition reactions, based on different Michael acceptors. The reactions are coupled to color and/or emission changes .
- Results : The use of thiol-addition reactions is a simple and straightforward procedure for the preparation of thiol-sensing probes .
-
Industrial Applications
- Field : Materials and Engineering Research
- Application : Thiols can react with readily available organic substrates under benign conditions, making them suitable for use in various research areas. The highly efficient thiol-based click reaction includes the reaction of radicals with electron-rich enes, Michael addition with electron-poor enes, carbonyl addition with isocyanate S N 2 ring opening with epoxies, and S N 2 nucleophilic substitution with halogens .
- Methods : This review provides insights into emerging venues for their industrial applications, especially for the applications of thiol-ene, thiol–isocyanate, and thiol–epoxy reactions .
- Results : Various approaches to polythiol synthesis have been highlighted .
-
Thiol Recognition
- Field : Chemical Biology
- Application : Thiols are biologically important, and the development of probes for thiols has been an active research area. Thiol-addition reactions have applications in thiol recognition .
- Methods : The reactions are classified into four types: 1,1, 1,2, 1,3, 1,4 addition reactions, based on different Michael acceptors. The reactions are coupled to color and/or emission changes .
- Results : The use of thiol-addition reactions is a simple and straightforward procedure for the preparation of thiol-sensing probes .
-
Industrial Applications
- Field : Materials and Engineering Research
- Application : Thiols can react with readily available organic substrates under benign conditions, making them suitable for use in various research areas. The highly efficient thiol-based click reaction includes the reaction of radicals with electron-rich enes, Michael addition with electron-poor enes, carbonyl addition with isocyanate S N 2 ring opening with epoxies, and S N 2 nucleophilic substitution with halogens .
- Methods : This review provides insights into emerging venues for their industrial applications, especially for the applications of thiol-ene, thiol–isocyanate, and thiol–epoxy reactions .
- Results : Various approaches to polythiol synthesis have been highlighted .
-
Chemistry of Polythiols and Their Industrial Applications
- Field : Materials and Engineering Research
- Application : Thiols can react with readily available organic substrates under benign conditions, making them suitable for use in chemical, biological, physical, and materials and engineering research areas .
- Methods : The highly efficient thiol-based click reaction includes the reaction of radicals with electron-rich enes, Michael addition with electron-poor enes, carbonyl addition with isocyanate S N 2 ring opening with epoxies, and S N 2 nucleophilic substitution with halogens .
- Results : This mini review provides insights into emerging venues for their industrial applications, especially for the applications of thiol-ene, thiol–isocyanate, and thiol–epoxy reactions, highlighting a brief chemistry of thiols as well as various approaches to polythiol synthesis .
-
Thiol-addition reactions and their applications in thiol recognition
- Field : Chemical Biology
- Application : Because of the biological importance of thiols, the development of probes for thiols has been an active research area in recent years .
- Methods : The examples reported can be classified into four reaction types including 1,1, 1,2, 1,3, 1,4 addition reactions, according to their addition mechanisms, based on different Michael acceptors .
- Results : The use of thiol-addition reactions is a very simple and straightforward procedure for the preparation of thiol-sensing probes .
Safety And Hazards
Toxic if swallowed; causes severe skin burns and eye damage.
将来の方向性
- Explore applications in drug delivery systems, diagnostics, and materials science.
- Investigate its potential for targeted therapies and site-specific delivery.
特性
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h9,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKYNULPAQDGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440360 | |
| Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiol-PEG4-Alcohol | |
CAS RN |
90952-27-5 | |
| Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90952-27-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)



![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)



